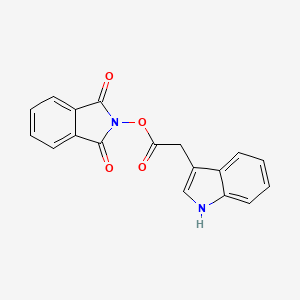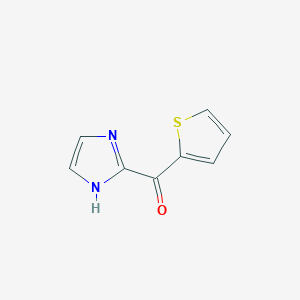![molecular formula C15H11F3N2O2S B2649128 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-50-3](/img/structure/B2649128.png)
6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a furan ring, a trifluoromethyl group, a carbonitrile group, and a sulfanyl group attached to a 3-oxobutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using a thiol derivative and an appropriate leaving group on the pyridine ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl or nitrile groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the pyridine ring, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group and the carbonitrile group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-methylpyridine-3-carbonitrile
- 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
6-(furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-8(21)9(2)23-14-10(7-19)11(15(16,17)18)6-12(20-14)13-4-3-5-22-13/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDCDURYMZPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2649045.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)
![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)

![5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2649051.png)
![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2649056.png)


![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2649061.png)


